molecular formula C16H17NO5 B15207902 7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 948290-96-8

7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B15207902
CAS No.: 948290-96-8
M. Wt: 303.31 g/mol
InChI Key: QNHKVZYRNDSNIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 7-methoxyquinoline-2,3-dicarboxylic acid. This process can be carried out using various esterification agents such as diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate . The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to its diethyl ester derivative.

Industrial Production Methods

The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core is known to interact with various biological pathways, potentially leading to its observed antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2,3-dicarboxylic acid diethyl ester
  • 7-Hydroxyquinoline-2,3-dicarboxylic acid diethyl ester
  • 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester

Uniqueness

7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is unique due to the presence of the methoxy group at the 7-position of the quinoline ring. This substitution can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

948290-96-8

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

diethyl 7-methoxyquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H17NO5/c1-4-21-15(18)12-8-10-6-7-11(20-3)9-13(10)17-14(12)16(19)22-5-2/h6-9H,4-5H2,1-3H3

InChI Key

QNHKVZYRNDSNIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)OC)C(=O)OCC

Origin of Product

United States

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